6-(3-Fluoropyrrolidin-1-yl)nicotinic acid
Overview
Description
6-(3-Fluoropyrrolidin-1-yl)nicotinic acid is a chemical compound that is widely used in scientific research. It has a molecular formula of C10H11FN2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a nicotinic acid molecule at the 3-position with a fluorine atom . The empirical formula is C10H11FN2O2 .Scientific Research Applications
Nicotinic Acid in Lipid Management
Nicotinic acid is recognized for its potent ability to modulate lipid levels, particularly in lowering LDL cholesterol and VLDL cholesterol while raising HDL cholesterol. This has positioned it as a crucial compound in the prevention of coronary artery disease. Recent studies have expanded the understanding of nicotinic acid's mechanisms, highlighting not only lipid-mediated effects but also non-lipid-mediated anti-inflammatory effects, such as the enhancement of adiponectin secretion, which offers novel atheroprotective roles (Digby, Lee, & Choudhury, 2009).
Anticancer Potential
Nicotinic acid derivatives have shown promise as anticancer agents. The focus on heterocyclic compounds, particularly those containing nitrogen such as nicotinic acid, has yielded significant insights into potential anticancer drugs. Nicotinic acid derivatives exhibit a wide range of biological properties, making them a key area of interest for developing efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).
Modulation of Brain Networks in Schizophrenia
Nicotinic receptors, including those activated by nicotinic acid derivatives, are investigated for their role in treating cognitive symptoms of schizophrenia. The modulation of intrinsic brain networks by nicotinic drugs offers a potential therapeutic intervention in schizophrenia, addressing deficits in sensory gating and attentional impairment (Smucny & Tregellas, 2013).
Future Directions
6-(3-Fluoropyrrolidin-1-yl)nicotinic acid is a valuable tool for various applications, including drug discovery and neurochemical studies. A related compound, ®-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318), has shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain . This suggests potential future directions for the development of new pain treatments using this compound and related compounds.
Mechanism of Action
Target of Action
Nicotinic acid primarily targets the nicotinic acid receptors, which are G protein-coupled receptors found in adipose tissue and immune cells .
Mode of Action
Nicotinic acid binds to its receptors, triggering a series of intracellular events. This includes the inhibition of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and a reduction in the breakdown of triglycerides in adipose tissue .
Biochemical Pathways
Nicotinic acid is involved in various biochemical pathways, including the metabolism of carbohydrates, fats, and proteins. It acts as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which play crucial roles in these metabolic processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of nicotinic acid are well-studied. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted in the urine .
Result of Action
The action of nicotinic acid leads to a decrease in the levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and an increase in high-density lipoprotein (HDL) cholesterol levels. This can help in the prevention and treatment of atherosclerosis .
Action Environment
The action of nicotinic acid can be influenced by various factors, including the individual’s overall health, diet, and the presence of other medications .
Biochemical Analysis
Biochemical Properties
6-(3-Fluoropyrrolidin-1-yl)nicotinic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with nicotinic acid receptors, influencing their activity. Additionally, it interacts with enzymes involved in the metabolism of nicotinic acid, such as nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide phosphoribosyltransferase. These interactions are crucial for the regulation of cellular energy metabolism and redox reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to activate nicotinic acid receptors, leading to changes in intracellular calcium levels and activation of downstream signaling pathways. This activation can result in altered gene expression and metabolic changes, impacting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to nicotinic acid receptors, leading to their activation. This activation triggers a cascade of intracellular signaling events, including the activation of protein kinases and transcription factors. Additionally, this compound can inhibit or activate specific enzymes involved in nicotinic acid metabolism, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial effects, such as improved energy metabolism and reduced oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as NAD synthetase and nicotinamide phosphoribosyltransferase, influencing the synthesis and degradation of nicotinic acid derivatives. These interactions can affect metabolic flux and metabolite levels, impacting cellular energy metabolism and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nicotinic acid transporters and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, affecting cellular processes such as energy metabolism and redox reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its role in cellular processes, such as energy metabolism and redox balance .
Properties
IUPAC Name |
6-(3-fluoropyrrolidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-8-3-4-13(6-8)9-2-1-7(5-12-9)10(14)15/h1-2,5,8H,3-4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKXZWYQEMDDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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